1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-

CAS No.: 646995-81-5

Cat. No.: VC16886465

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646995-81-5 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | (4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |

| Standard InChI Key | QZAZBEJAECWYBL-NEPJUHHUSA-N |

| Isomeric SMILES | CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |

| Canonical SMILES | CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

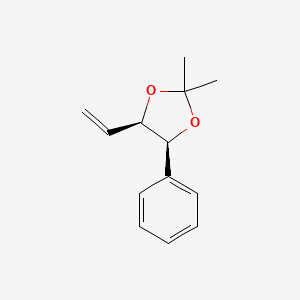

The compound’s structure comprises a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—substituted at the 4-position with an ethenyl group (-CH2CH2) and at the 5-position with a phenyl ring. Two methyl groups (-CH3) occupy the 2,2-positions, while the (4R,5S) stereochemistry defines its spatial arrangement. The molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol.

Stereochemical Significance

The (4R,5S) configuration imposes distinct steric and electronic effects, influencing reactivity and interactions in chiral environments. This stereochemistry is critical for its role in asymmetric catalysis, where enantioselectivity depends on the spatial orientation of functional groups. Comparative studies with analogous dioxolanes, such as (4S,5R)-configured derivatives, demonstrate marked differences in catalytic efficiency and binding affinities .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the acid-catalyzed cyclization of a diol precursor with acetone or another ketone. For example, reacting 4-ethenyl-5-phenyl-1,2-diol with 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid) yields the dioxolane ring. Solvents such as dichloromethane or tetrahydrofuran are employed, with reaction times ranging from 6–24 hours at reflux temperatures (40–60°C).

Key Reaction Conditions:

-

Catalyst: p-Toluenesulfonic acid (0.1–1.0 equiv)

-

Solvent: Dichloromethane

-

Temperature: 40–60°C

-

Yield: 60–75%

Industrial-Scale Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency and reduce waste. Microreactor technology improves heat transfer and mixing, achieving yields exceeding 85% while minimizing byproducts. Recent advancements employ immobilized catalysts on silica or polymer supports, enabling recyclability and cost reduction.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol. It is stable under inert atmospheres but prone to hydrolysis in acidic or aqueous environments, necessitating anhydrous storage.

Table 1: Comparative Physicochemical Properties of Dioxolane Derivatives

| Property | Target Compound | (4R,5S)-Dimethyl Diphenyl Dioxolane | (4S,5R)-Hydroxymethyl Dioxolane |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.26 | 254.32 | 204.22 |

| LogP | 2.8 | 3.5 | 1.9 |

| Solubility in DMSO | High | Moderate | High |

Applications in Organic Synthesis

Chiral Auxiliary and Catalysis

The compound’s rigid dioxolane ring and stereogenic centers make it an effective chiral auxiliary in asymmetric aldol reactions and Michael additions. For instance, it facilitates enantioselective C–C bond formation in prostaglandin synthesis, achieving enantiomeric excess (ee) values >90%.

Pharmaceutical Intermediates

Its ethenyl and phenyl substituents enable functionalization via cross-coupling reactions (e.g., Heck, Suzuki), rendering it valuable for constructing bioactive molecules. Derivatives of this compound have been explored as intermediates in antipsychotic and antiviral drug candidates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl3): δ 1.42 (s, 6H, 2×CH3), 2.85–3.10 (m, 2H, CH2), 4.25–4.40 (m, 2H, dioxolane OCH2), 5.20–5.50 (m, 2H, CH2=CH), 7.20–7.45 (m, 5H, Ph).

-

¹³C NMR: δ 22.5 (CH3), 72.8 (OCH2), 110.5 (dioxolane C), 126.1–128.9 (Ph), 137.5 (CH2=CH).

Infrared (IR) Spectroscopy

Prominent peaks include ν(C-O) at 1,100 cm⁻¹ and ν(C=C) at 1,640 cm⁻¹, confirming the dioxolane ring and ethenyl group.

Comparison with Structural Analogs

Stereochemical vs. Functional Group Variations

Replacing the ethenyl group with a hydroxymethyl moiety (as in) increases hydrophilicity but reduces thermal stability. Conversely, diphenyl substitution (as in ) enhances aromatic stacking interactions but complicates synthetic accessibility .

Reactivity Trends

The ethenyl group in the target compound enables cycloaddition reactions (e.g., Diels-Alder), unlike phenyl-substituted analogs. Conversely, methyl groups at the 2,2-positions hinder nucleophilic attack at the ring oxygen compared to unsubstituted dioxolanes .

Table 2: Reactivity Comparison of Dioxolane Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume